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Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that is re-
emerging as a critical regulator of gene expression. Initially identified in non-coding RNAS,
recent advancements in detection methodologies have revealed its widespread presence in
messenger RNA (mRNA), where it plays a pivotal role in modulating RNA stability, translation
efficiency, and cellular stress responses. This technical guide provides a comprehensive
overview of the molecular functions of ac4C, detailed experimental protocols for its detection
and mapping, a summary of its quantitative impact on molecular processes, and its implication
in cellular signaling pathways, particularly in the context of cancer.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is a chemical modification of the cytidine nucleobase, characterized by the
addition of an acetyl group at the N4 position. This modification is catalyzed by the N-
acetyltransferase 10 (NAT10) enzyme, the only known "writer" of ac4C in eukaryotes. Found in
a variety of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and
messenger RNA (MRNA), ac4C has been shown to influence fundamental biological
processes.

The functional consequences of ac4C modification are context-dependent, influencing RNA
structure and its interaction with RNA-binding proteins. In tRNA and rRNA, ac4C contributes to
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the structural integrity and proper function of these molecules in protein synthesis. In mRNA,
the presence of ac4C has been linked to increased transcript stability and enhanced
translation, highlighting its role as a dynamic regulator of the epitranscriptome.

Molecular Functions of ac4C

The presence of ac4C on RNA transcripts has several well-documented effects on their
lifecycle and function:

e Enhanced RNA Stability: The acetyl group at the N4 position of cytidine can protect mMRNA
from degradation by cellular nucleases, thereby increasing its half-life. This stabilization
effect has been observed for a cohort of acetylated mRNAs.[1]

e Promotion of Translation Efficiency: ac4C modification, particularly within the coding
sequence (CDS) of an mRNA, can enhance the efficiency of protein translation. This is
thought to occur through the stabilization of codon-anticodon interactions within the
ribosome.[1][2] The effect of ac4C on translation is position-dependent, with modifications in
the 5" untranslated region (5' UTR) potentially inhibiting translation initiation.

o Stress Response and Cellular Localization: ac4C modification is induced by cellular stress,
such as oxidative stress. Notably, mMRNAs containing ac4C are enriched in stress granules,
which are dense aggregates of proteins and RNAs that form in response to stress and are
involved in regulating translation.[3] This suggests a role for ac4C in the cellular response to
adverse conditions.

¢ Regulation of Gene Expression in Disease: Dysregulation of ac4C levels, often through the
altered expression or activity of NAT10, has been implicated in various diseases, particularly
cancer. In several cancer types, increased NAT10-mediated ac4C modification of specific
oncogene MRNASs leads to their stabilization and increased translation, promoting tumor
progression.[4][5]

Quantitative Impact of ac4C Modification

The following tables summarize the quantitative effects of ac4C modification on mRNA stability
and localization as reported in the literature.

Table 1: Effect of ac4C on mRNA Stability
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. . Effect on
Gene Cell Line Condition . Reference
mRNA Half-life
Bladder Cancer NAT10 Significantly
BCLOL [4]
Cells knockdown reduced
Bladder Cancer NAT10 Significantly
SOX4 [4]
Cells knockdown reduced
Colorectal NAT10-mediated Increased
KIF23 . [5][6]
Cancer Cells ac4aC stability
Bladder Cancer CLIC3/NAT10 Increased
p21 . [7]
Cells complex stability
Table 2: Enrichment of ac4C-modified transcripts in Stress Granules
Fold Change
. . Enrichment in o
Condition Cell Line Key Finding Reference
Stress
Granules
ac4C mediates
o ~2-fold decrease  the enrichment of
Arsenite-induced ) ]
o HelLa in enrichment acetylated [3]
oxidative stress .
upon NAT10 KO MRNASs in stress
granules.
MRNASs with
Increased )
more ac4C sites
Arsenite-induced enrichment with )
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a higher number
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Experimental Protocols for ac4C Detection and

Mapping
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Several techniques have been developed for the transcriptome-wide mapping of ac4C. These
methods are essential for identifying the specific transcripts that are modified and for
quantifying the level of acetylation.

Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq)

acRIP-seq utilizes an antibody that specifically recognizes and binds to ac4C-modified RNA
fragments.

Methodology:

RNA Extraction and Fragmentation: Total RNA is extracted from cells or tissues and
fragmented into smaller pieces (typically around 100 nucleotides).

o Immunoprecipitation: The fragmented RNA is incubated with an anti-ac4C antibody. The
antibody-RNA complexes are then captured using protein A/G-coupled magnetic beads.

* RNA Elution and Library Preparation: The enriched, ac4C-containing RNA fragments are
eluted from the beads. The eluted RNA is then used to construct a cDNA library for high-
throughput sequencing.

e Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are
mapped to a reference genome. Peak calling algorithms are used to identify regions of the
transcriptome that are enriched for ac4C.

Sample Preparation Immunoprecipitation Library Preparation & Sequencing Data Analysis

Total RNA RNA Incubation with Capture with Elution of CcDNA Library High-Throughput Read
Extraction Fragmentation anti-ac4C Antibody Protein A/G Beads ac4C-RNA Construction Sequencing Mapping
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Figure 1. Experimental workflow for acRIP-seq.

ac4C-sequencing (ac4C-seq)
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ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping
of ac4C sites.

Methodology:

* RNA Preparation and Chemical Reduction: Extracted RNA is treated with sodium
cyanoborohydride (NaCNBH?s) under acidic conditions. This chemical treatment reduces
ac4C to a stable derivative.

» Reverse Transcription: During reverse transcription, the reduced ac4C base is misread by
reverse transcriptase, leading to a C-to-T transition in the resulting cDNA.

 Library Construction and Sequencing: A sequencing library is prepared from the cDNA and
sequenced using high-throughput methods.

« Data Analysis: The sequencing data is analyzed to identify C-to-T mutations that are specific
to the NaCNBHs-treated sample compared to control samples, thus pinpointing the exact
locations of ac4C modifications.

RNA Preparation Chemical Treatment Library Preparation Sequencing & Analysis
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. > ; P Transcription
Extraction Reduction (C>T mutation)

. | cDNA Library
1 construction

High-Throughput » | C>T Mutation
Sequencing = Analysis

\4

Click to download full resolution via product page

Figure 2. Experimental workflow for ac4C-seq.

RedaC:T-seq

RedaC:T-seq is another chemical-based method for base-resolution mapping of ac4C.
Methodology:

* RNA Preparation and Reduction: Total RNA is depleted of ribosomal RNA and then treated
with sodium borohydride (NaBHa), which reduces ac4C to tetrahydro-ac4C.
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o cDNA Synthesis: The tetrahydro-ac4C adduct alters base pairing during cDNA synthesis,
leading to its detection as a thymidine (T) in the sequence.

 Library Preparation and Sequencing: Sequencing libraries are prepared and subjected to
lllumina sequencing.

o Computational Analysis: A computational pipeline is used to analyze the sequencing data
and identify the positions of ac4C modifications based on the C-to-T conversions.

ac4cC in Cellular Signaling

Recent studies have begun to elucidate the role of ac4C modification in cellular signaling
pathways, particularly in the context of cancer. One prominent example is the involvement of
NAT10-mediated ac4C in the Wnt/[3-catenin signaling pathway, a critical pathway in
development and disease.

In colorectal cancer, NAT10 is often overexpressed. It catalyzes the ac4C modification of the
MRNA encoding Kinesin Family Member 23 (KIF23). This modification enhances the stability of
the KIF23 transcript, leading to increased KIF23 protein levels. Elevated KIF23 then activates
the Wnt/-catenin pathway, promoting the nuclear translocation of 3-catenin and subsequent
transcription of target genes involved in cell proliferation and metastasis.[5][6]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2025.1623276/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9753290/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

NAT10

ac4C modification

KIF23 mRNA

Increased
stability

ac4C-modified
KIF23 mRNA

Increased
ranslation

KIF23 Protein

Activation
Whnt/B-catenin
Pathwa!
Translocation

Nuclear
-catenin

Gene
ranscription

Cell Proliferation
& Metastasis

Click to download full resolution via product page

Figure 3. NAT10-mediated ac4C modification in the Wnt/(3-catenin signaling pathway.
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Conclusion and Future Perspectives

N4-acetylcytidine is a dynamic and functionally significant RNA modification with profound
implications for gene regulation in health and disease. The development of sensitive and high-
resolution mapping techniques has been instrumental in uncovering the widespread presence
of ac4C in mRNA and its diverse roles in controlling RNA fate. As our understanding of the
ac4C epitranscriptome expands, so too will the opportunities for therapeutic intervention.
Targeting the writer enzyme NAT10, for instance, may offer a novel strategy for the treatment of
cancers and other diseases driven by the dysregulation of ac4C-mediated gene expression.
Future research will likely focus on identifying the "reader" and "eraser" proteins for ac4C,
further elucidating the molecular machinery that governs this important RNA modification.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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